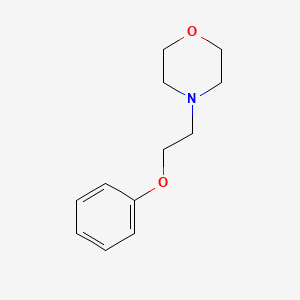

4-(2-Phenoxyethyl)morpholine

Description

Historical Context of Morpholine (B109124) Scaffolds in Bioactive Molecule Research

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, has been a staple in medicinal chemistry for decades. researchgate.netwikipedia.org Its journey into the realm of bioactive molecules began with the recognition of its favorable physicochemical properties. The morpholine moiety is often incorporated into molecules to improve their metabolic stability, aqueous solubility, and pharmacokinetic profiles. sci-hub.senih.govresearchgate.net The presence of both a hydrogen bond acceptor (oxygen) and a weak base (nitrogen) within the ring structure allows for versatile interactions with biological targets. nih.govnih.govtaylorandfrancis.com

Historically, the introduction of the morpholine scaffold has led to the development of numerous therapeutic agents. sci-hub.se The first drug containing a morpholine structure to be marketed was Preludin in 1955, which was used for obesity. tandfonline.comtandfonline.com Since then, a wide array of morpholine-containing drugs have been developed, including the anticancer agent gefitinib (B1684475) and the antibiotic linezolid. wikipedia.orgsci-hub.se The ability of the morpholine ring to act as a versatile building block and its contribution to desirable drug-like properties have cemented its status as a "privileged structure" in drug discovery. researchgate.netsci-hub.se

Overview of Phenoxyethyl-Substituted Heterocycles in Contemporary Chemical Research

The phenoxyethyl group is another crucial pharmacophore in modern chemical research. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. The terminal phenoxy group, in particular, is a key component of many drugs and is considered a privileged scaffold in medicinal chemistry. mdpi.comnih.gov Its presence in a molecule can facilitate important π-π stacking interactions with aromatic amino acid residues in protein targets. mdpi.com

Contemporary research has seen the strategic use of phenoxyethyl-substituted heterocycles across various therapeutic areas. mdpi.com These compounds have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. mdpi.comontosight.ai The combination of a heterocyclic ring system with a phenoxyethyl moiety can lead to compounds with enhanced biological activity and specificity. For example, researchers have designed and synthesized novel phenoxyethyl-substituted triazoles and other nitrogen-containing heterocycles, demonstrating their potential in developing new bioactive molecules. mdpi.com The phenoxyethyl group's ability to modulate a compound's lipophilicity and facilitate interactions with biological targets makes it a valuable tool in rational drug design.

Significance of 4-(2-Phenoxyethyl)morpholine within the Broader Field of Morpholine Chemistry

Within the extensive family of morpholine derivatives, this compound stands out as a significant chemical intermediate and building block. lookchem.comsynhet.com This compound, with the chemical formula C12H17NO2, combines the beneficial attributes of both the morpholine scaffold and the phenoxyethyl group. nih.gov Its structure is characterized by a morpholine ring attached at the nitrogen atom to a phenoxyethyl group. lookchem.com

The primary significance of this compound lies in its utility in organic synthesis. It serves as a precursor for the creation of more complex molecules with potential biological activities. musechem.comsmolecule.com For instance, it has been used in the synthesis of derivatives that are being explored for their roles in medicinal chemistry. musechem.com The unique arrangement of the morpholine ring and the phenoxyethyl group in this compound provides a versatile platform for further chemical modifications, allowing for the generation of diverse molecular architectures for screening in drug discovery programs. While not typically an end-product itself, its role as a foundational element in the synthesis of novel compounds underscores its importance in the ongoing exploration of morpholine chemistry.

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1209-10-5 |

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

Note: Some physical properties such as melting point, boiling point, and density are not consistently reported across public sources.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenoxyethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMDXNDAQKLGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Phenoxyethyl Morpholine and Its Analogues

Established Synthetic Pathways for the Morpholine (B109124) Moiety

The construction of the morpholine ring is a fundamental step in the synthesis of 4-(2-Phenoxyethyl)morpholine. Various cyclization strategies have been established to efficiently form this heterocyclic system.

Cyclization Reactions in Morpholine Ring Formation

Intramolecular cyclization is a common and effective method for creating the morpholine ring. One approach involves the reaction of an appropriate amino alcohol with a suitable dielectrophile. For instance, the reaction of an N-substituted ethanolamine (B43304) with a reagent like chloroacetyl chloride can lead to an intermediate that, upon treatment with a base, undergoes intramolecular nucleophilic substitution to form the morpholin-3-one (B89469) ring. Subsequent reduction of the amide functionality can then yield the desired morpholine. researchgate.netresearchgate.net

Another strategy involves the cyclization of N-propargylamines. These versatile building blocks can undergo various cyclization reactions to produce a range of N-heterocycles, including substituted morpholines. scispace.com For example, N-propargylamino epoxides can react with alcohols in the presence of a gold(I) catalyst to yield 2,6-trans-substituted morpholines through a sequence of ring-opening, cycloisomerization, and nucleophilic addition. scispace.com Mercury(II)-salt-mediated cyclization of certain unsaturated precursors also offers a pathway to morpholine derivatives. beilstein-journals.org

A simple and efficient one-pot method for synthesizing substituted morpholines involves the reaction of amino alcohols with α-halo acid chlorides. This sequence of coupling, cyclization, and reduction reactions can produce a variety of morpholine structures in good yields. acs.org

Introduction of the Phenoxyethyl Side Chain

Once the morpholine ring is formed, or concurrently with its formation, the phenoxyethyl side chain is introduced. A common method for this is the N-alkylation of morpholine with a phenoxyethyl halide, such as 2-phenoxyethyl bromide, in the presence of a base.

Alternatively, the synthesis can commence with 2-phenoxyethanol, which can be converted to a suitable leaving group and then reacted with morpholine. Another approach involves the reaction of phenol (B47542) with a morpholine derivative containing a 2-haloethyl or a similar reactive group at the nitrogen atom.

For instance, the synthesis of 4-benzyl-5-(2-phenoxyethyl)morpholin-3-one has been achieved by reacting N-benzyl-N-(2-hydroxy-4-phenoxybutyl)amine with chloroacetyl chloride. rsc.org This intermediate undergoes cyclization to form the morpholinone ring with the desired phenoxyethyl side chain already incorporated.

Derivatization Strategies of the this compound Core

The this compound scaffold provides a versatile platform for further chemical modifications to generate libraries of analogues with diverse biological activities. These modifications can be targeted at the phenoxy group, the morpholine ring, or through the introduction of various linkers.

Modifications at the Phenoxy Moiety for Enhanced Bioactivity

The terminal phenoxy group is a key site for derivatization to modulate the biological activity of this compound analogues. mdpi.com Substitutions on the phenyl ring can significantly influence the compound's interaction with biological targets. For example, the introduction of electron-withdrawing or electron-donating groups, halogens, or other functional groups can alter the electronic properties and steric profile of the molecule, potentially leading to enhanced bioactivity. mdpi.com

The synthesis of analogues with substituted phenoxy groups often involves starting with the corresponding substituted phenol. For example, 4-(2-[4-(4,4,5,5-Tetramethyl- researchgate.netbeilstein-journals.orgtandfonline.comdioxaborolan-2-yl)-phenoxy]-ethyl)-morpholine has been synthesized, indicating that the phenoxy ring can be functionalized for further cross-coupling reactions to introduce a wide array of substituents. chemicalbook.comalfa-chemistry.com Such modifications are crucial in exploring structure-activity relationships, as seen in the development of selective estrogen receptor modulators (SERMs) and other bioactive compounds where the nature and position of the substituent on the phenoxy ring are critical for activity. brieflands.comresearchgate.net

Substitutions on the Morpholine Ring for Structural Diversity

The morpholine ring itself offers opportunities for substitution to create structural diversity. researchgate.net While the parent this compound is unsubstituted on the carbon atoms of the morpholine ring, synthetic methods allow for the introduction of substituents at various positions. The use of substituted amino alcohols in the initial cyclization reactions is a direct way to achieve this. acs.org

For example, diastereoselective synthesis of trans-2,5-disubstituted morpholines has been accomplished through an iodine-mediated 6-exotrig cyclization of a common synthetic intermediate derived from amino acids. nih.gov This method provides a pathway to introduce diversity at the 2 and 5-positions of the morpholine ring. Furthermore, multicomponent reactions, such as the Ugi reaction followed by intramolecular cyclization, offer a versatile de novo synthesis of highly substituted morpholines, allowing for substitution at up to four positions. acs.org These strategies move beyond simple building block approaches and enable the creation of novel and diverse scaffolds. acs.org

Linker Chemistry and Scaffold Diversity Generation

Linker chemistry is a well-established field in drug discovery, particularly in the context of antibody-drug conjugates (ADCs), where the linker plays a crucial role in the stability and release of the payload. The principles of linker design, including the use of cleavable or non-cleavable linkers and the incorporation of spacers, can be applied to the design of novel this compound analogues. For instance, replacing the ether linkage with other functionalities or incorporating different chain lengths could lead to new classes of compounds with altered pharmacokinetic and pharmacodynamic properties. The use of multicomponent reactions also facilitates the generation of diverse scaffolds by allowing for the incorporation of various building blocks that effectively function as linkers between the morpholine and other molecular fragments. acs.org

Advanced Synthetic Techniques and Yield Optimization

The synthesis of morpholine derivatives has benefited significantly from advanced energy sources and catalytic systems that offer improvements over conventional heating methods. These techniques often lead to shorter reaction times, higher yields, and greater selectivity, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. scielo.org.mx The direct interaction of microwave irradiation with polar molecules results in rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improves product yields. scielo.org.mxijapbc.com

In the synthesis of morpholine-containing compounds, microwave irradiation has been successfully employed. For instance, the synthesis of various morpholine-based chalcones was achieved by reacting substituted acetophenones with benzaldehydes under microwave irradiation at 80-160°C. nih.govdergipark.org.tr This method proved to be significantly faster than conventional heating. ijapbc.com Similarly, the synthesis of Schiff bases incorporating a morpholine moiety was accomplished in 4-6 minutes using microwave heating at 320W, a substantial reduction from the 12-18 hours required by conventional methods. ijapbc.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Morpholine Analogues

| Compound Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Schiff Bases | 12-18 hours | 4-6 minutes | Significant | ijapbc.com |

| Chalcones | Not specified | 3-10 minutes | High | nih.gov |

| 1,2,4-Triazole (B32235) Derivatives | Not specified | 10 minutes | High | dergipark.org.tr |

| This table is interactive and can be sorted by column. |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique is recognized as an environmentally friendly method that can lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional approaches. orientjchem.orgnih.gov The application of ultrasonic irradiation has been shown to be effective in the synthesis of a wide range of heterocyclic compounds. nih.gov

While specific reports on the direct ultrasound-assisted synthesis of this compound are not prevalent, the methodology is widely applied to related heterocyclic systems. For example, tetrahydropyrimidine (B8763341) derivatives have been synthesized in high yields by reacting aldehydes, malononitrile, and urea (B33335)/thiourea (B124793) under ultrasonic irradiation, using morpholine as a catalyst. orientjchem.org The reactions are often complete in a shorter time frame and result in a purer product. orientjchem.orgnih.gov This "green" approach often uses water as a solvent and can be performed at room temperature, further enhancing its sustainable credentials. orientjchem.orgnih.gov The synthesis of various 1,2,4-triazole derivatives has also been efficiently achieved using ultrasound, highlighting the versatility of this technique. mdpi.com

Catalytic Approaches (e.g., Organocatalysis)

Catalysis is fundamental to modern organic synthesis, and the development of novel catalytic systems, including organocatalysts, has provided efficient pathways for constructing complex molecules. Organocatalysts are small, metal-free organic molecules that can promote chemical reactions, often with high stereoselectivity. tcichemicals.com They offer advantages such as low toxicity, stability, and availability. tcichemicals.com

In the context of morpholine chemistry, organocatalysis has been explored in several ways. Morpholine and its derivatives can themselves act as organocatalysts. For instance, morpholine is used as a catalyst in the ultrasound-assisted synthesis of tetrahydropyrimidine derivatives. orientjchem.org Furthermore, new organocatalysts incorporating the morpholine scaffold, such as β-morpholine amino acids, have been designed and synthesized. frontiersin.org These catalysts have been tested in reactions like the 1,4-addition of aldehydes to nitroolefins. frontiersin.org

Another approach involves immobilizing a morpholine-based catalyst on a solid support. A novel nanocomposite, SiO2/4-(2-Aminoethyl)-morpholine, was prepared and used as a reusable, environmentally friendly organocatalyst for the synthesis of polyhydroquinoline derivatives, achieving high yields and short reaction times. ecu.edu.au

Analytical Characterization of Synthesized Compounds

The confirmation of the chemical structure and the assessment of purity are critical steps following the synthesis of any compound. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound and its analogues.

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the carbon-hydrogen framework of a molecule. For various morpholine analogues, ¹H NMR spectra typically show characteristic signals for the morpholine ring protons, often as triplets around 2.5 ppm and 3.6 ppm, along with signals corresponding to the aromatic and other aliphatic protons in the structure. dergipark.org.trmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In morpholine derivatives, characteristic peaks include C-H stretching, C-O stretching (typically around 1118 cm⁻¹ for the morpholine ether linkage), and vibrations associated with the aromatic ring. mdpi.com

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the compound, allowing for the determination of its molecular weight and elemental composition. For the oxalate (B1200264) salt of this compound, a mass spectrometry result of m/z 207 corresponding to the molecular ion (M+) has been reported. rsc.org High-Resolution Mass Spectrometry (HRMS) is often used to confirm the elemental formula with high accuracy. mdpi.com

Table 2: Spectroscopic Data for Selected Morpholine Analogues

| Compound | Technique | Key Signals/Peaks | Reference |

| (E)-3-(2,4-Difluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | ¹H NMR (CDCl₃) | δ 3.36 (4H, t, morpholine –N), 3.90 (4H, t, morpholine –O–) | mdpi.com |

| (E)-3-(2,4-Difluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | ¹³C NMR (CDCl₃) | δ 187.3, 158.3, 154.3, 66.5 (morpholine), 47.4 (morpholine) | mdpi.com |

| (E)-3-(2,4-Difluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one | HRMS (ESI⁺) | m/z calculated for C₁₉H₁₇F₂NO₂ [M]⁺: 330.1300; observed: 330.0986 | mdpi.com |

| 4-((4-ethyl-5-(pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine | ¹H NMR (DMSO-d₆) | δ 2.52 (4H, t, morpholine), 3.64 (4H, t, morpholine) | dergipark.org.tr |

| 4-((4-ethyl-5-(pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine | GS/MS | 305 (m/z) | dergipark.org.tr |

| This compound oxalate | Mass Spec | m/z 207 (M⁺) | rsc.org |

| This table is interactive and can be sorted by column. |

Chromatographic Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are essential for monitoring the progress of a reaction and for determining the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the consumption of starting materials and the formation of products during a synthesis. orientjchem.orgmdpi.com For instance, in the synthesis of carbonitrile-bearing tetrahydropyrimidine derivatives, the reaction's completion was monitored by TLC using a mobile phase of ethyl acetate:n-hexane (4:6). orientjchem.org

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful technique used to separate, identify, and quantify each component in a mixture. It is widely used to assess the final purity of synthesized compounds with high accuracy. While specific HPLC methods for this compound are detailed in specific research contexts, it remains a standard method for purity validation in pharmaceutical and chemical research. Following purification, which often involves filtration, washing, and recrystallization from a suitable solvent like ethanol, HPLC can confirm the purity of the isolated compound. orientjchem.orgmdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Fundamental Principles of SAR in Morpholine (B109124) Derivatives

The morpholine ring, a six-membered heterocycle containing both a secondary amine and an ether functional group, is a privileged scaffold in medicinal chemistry. e3s-conferences.orgnih.gove3s-conferences.org Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties to a molecule. nih.govresearchgate.net The nitrogen atom's weak basicity and the oxygen atom's hydrogen bond accepting capability allow for a range of interactions with biological targets. acs.orgnih.govnih.govresearchgate.net

Key principles of SAR for morpholine derivatives include:

Target Engagement : The nitrogen and oxygen atoms of the morpholine ring can participate in crucial hydrogen bonding and other molecular interactions within the active site of a target protein, such as kinases. nih.gove3s-conferences.org

Structural Scaffold : The morpholine ring can act as a rigid scaffold, positioning other pharmacophoric groups in the correct orientation for optimal interaction with a biological target. nih.govnih.gov

Metabolic Stability : The morpholine ring is generally metabolically stable, which can enhance a drug's half-life. tandfonline.com Modifications to the ring can also be made to improve metabolic stability. nih.govnih.gov

Influence of Phenoxyethyl Moiety on Biological Recognition

The phenoxyethyl group attached to the morpholine nitrogen plays a significant role in how the molecule interacts with biological systems. This moiety consists of a phenyl ring connected to the morpholine via a two-carbon (ethyl) linker and an ether oxygen.

The phenyl ring of the phenoxyethyl group is a key site for modification in SAR studies, as substituents on this ring can dramatically alter a compound's activity, selectivity, and pharmacokinetic properties. The nature and position of these substituents dictate their effect.

Electronic Effects : Electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) on the phenyl ring can influence the electronic environment of the entire moiety. This can affect binding affinity to target proteins. For instance, in some series of morpholine-containing compounds, the presence of electron-withdrawing trifluoromethyl groups on an aromatic ring significantly enhanced cytotoxic activity. mdpi.com In other cases, halogen substitutions were found to be favorable for activity. nih.govmdpi.com

Steric Effects : The size and position of substituents can either promote or hinder the optimal orientation of the molecule within a binding pocket. Bulky substituents may be preferred in some instances to occupy a hydrophobic pocket, while in others they could cause steric clashes. nih.gov

Lipophilicity and Solubility : Substituents on the phenyl ring can modify the lipophilicity of the compound. For example, adding halogen atoms can increase lipophilicity, potentially enhancing membrane permeability. solubilityofthings.com Conversely, more polar substituents could increase aqueous solubility.

The following table summarizes the effects of phenyl ring substitutions on the activity of various morpholine-containing compounds, based on findings from related studies.

| Substituent Type | Position | Observed Effect on Activity | Potential Rationale |

| Halogen (e.g., Cl, F) | para | Often increases potency. rsc.orgnih.gov | Enhances hydrophobic interactions and can alter electronic properties. |

| Trifluoromethyl (-CF3) | meta or para | Can significantly increase potency. mdpi.com | Strong electron-withdrawing nature can enhance binding affinity. |

| Methyl (-CH3) | para | Variable effects, can be beneficial. e3s-conferences.org | Can provide favorable steric interactions and increase lipophilicity. |

| Methoxy (-OCH3) | ortho or para | Can modulate selectivity and potency. nih.gov | Can act as a hydrogen bond acceptor and influence conformation. |

The ethyl linker connecting the phenoxy group to the morpholine ring provides a specific spatial arrangement between these two key moieties. Modifications to this linker can have a profound impact on biological activity.

Length and Flexibility : The two-carbon length of the ethyl linker is often critical for optimal positioning of the phenyl ring and the morpholine nucleus within the target's binding site. Shortening or lengthening the chain can lead to a loss of activity by altering this distance. nih.gov Constraining the linker's flexibility, for instance by incorporating it into a more rigid ring system, can also negatively affect activity even if it improves metabolic stability. nih.gov

Introduction of Functional Groups : The introduction of functional groups, such as a hydroxyl or carbonyl group, onto the ethyl linker can introduce new hydrogen bonding opportunities, but may also alter the compound's flexibility and lipophilicity, with variable effects on activity.

Role of Phenyl Ring Substituents in Activity Modulation

Morpholine Ring Contributions to Pharmacological Profiles

The morpholine ring typically adopts a chair conformation, which is conformationally flexible. acs.orgnih.govnih.gov This flexibility allows the molecule to adapt its shape to fit optimally within the binding site of a receptor or enzyme. acs.orgnih.govnih.gov The ability of the morpholine ring to present its substituents in different spatial orientations is a key aspect of its utility as a scaffold in drug design. This conformational adaptability can be crucial for achieving high-affinity binding to a biological target. researchgate.net

When the morpholine ring is substituted, it can create stereocenters, leading to the existence of enantiomers or diastereomers. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral molecule can exhibit significantly different biological activities, potencies, and metabolic profiles.

For instance, in studies of related morpholine derivatives, the biological activity was found to be confined to a single enantiomer, with the other being inactive. rsc.org This highlights the importance of the three-dimensional arrangement of the atoms for specific molecular recognition by the biological target. The precise stereochemistry dictates how the substituents on the morpholine ring are oriented, which in turn affects their ability to engage in productive interactions with the receptor or enzyme active site.

Conformational Flexibility and Receptor Binding

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to uncover the relationships between the structural properties of chemical compounds and their biological activities. In the context of 4-(2-Phenoxyethyl)morpholine and its analogs, QSAR studies are instrumental in predicting their therapeutic potential and in guiding the synthesis of new, more potent derivatives.

Development of QSAR Models for Predictive Biological Activity

The development of predictive QSAR models for compounds related to this compound has been a key area of research, particularly for targets like cholinesterases, which are implicated in neurodegenerative diseases. For instance, pharmacophore-based 3D-QSAR models have been generated for a series of human acetylcholinesterase (AChE) inhibitors that include phenoxyethyl amine scaffolds. researchgate.net These models have demonstrated good statistical significance and predictive power. researchgate.net

One such study on AChE inhibitors reported a 3D-QSAR model with a training set correlation coefficient (r²) of 0.73 and a predictive cross-validation coefficient (q²) of 0.67. researchgate.net These statistical values indicate a robust model capable of reliably predicting the biological activities of new compounds, thereby reducing the need for extensive and time-consuming synthesis and testing. researchgate.net

Similarly, QSAR models have been developed for other morpholine-containing derivatives targeting different biological entities. For a series of morpholine-derived thiazoles acting as carbonic anhydrase II inhibitors, a Genetic Algorithm-Multilinear Regression (GA-MLR) based QSAR analysis was performed to create predictive models. nih.gov Another study on morpholine derivatives as potential antioxidants also successfully developed QSAR models with high predictive ability, confirmed through both internal and external validation. pensoft.net

These models are crucial for virtual screening and the de novo design of new potential therapeutic agents based on the morpholine scaffold. pensoft.net

Table 1: Examples of QSAR Models for Morpholine-Containing Compounds

| Target/Activity | QSAR Model Type | Statistical Parameters | Reference |

| Acetylcholinesterase (AChE) Inhibition | 3D-QSAR (Pharmacophore-based) | r² = 0.73, q² = 0.67 | researchgate.net |

| Carbonic Anhydrase II Inhibition | GA-MLR based QSAR | Statistically robust models developed | nih.gov |

| Antioxidant Activity | Multivariate Linear QSAR | High predictive ability from internal & external validation | pensoft.net |

| Dopamine (B1211576) D₄ Receptor Binding | 3D-QSAR (GRID/GOLPE) | Model developed to understand structure-activity relationships | acs.org |

This table is interactive. Click on the headers to sort.

Molecular Descriptors and Their Correlation with Pharmacological Responses

The predictive power of a QSAR model is dependent on the molecular descriptors used in its development. These descriptors are numerical values that quantify various physicochemical properties of a molecule. For morpholine derivatives, several classes of descriptors have been shown to correlate strongly with their pharmacological responses.

In the QSAR analysis of antioxidant morpholine derivatives, key descriptors influencing activity were identified as:

Electronic Properties: Polarization and dipole moment. pensoft.net

Lipophilicity: The octanol/water partition coefficient (logP). pensoft.net

Steric/Topological Properties: Molecular volume and surface area. pensoft.net

Energy Parameters: The energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). pensoft.net

The analysis revealed that antioxidant activity tended to increase with lower lipophilicity, reduced molecular volume, and smaller surface area. pensoft.net Furthermore, the effective charges on specific atoms, such as the oxygen in the morpholine ring and atoms in adjacent rings, were found to have a significant effect on antioxidant activity. pensoft.net

For morpholine-derived thiazoles inhibiting carbonic anhydrase II, a different set of descriptors was found to be important. One model highlighted the significance of 'GATS2c', a Geary autocorrelation descriptor weighted by charges, which showed a positive correlation with the inhibitory activity. nih.gov This indicates that the distribution of charges across the molecule plays a crucial role in its interaction with the enzyme's active site. nih.gov

In the context of cholinesterase inhibitors, studies have consistently shown that hydrophobic and aromatic interactions are key. researchgate.netpeerj.com Descriptors related to these features, often derived from molecular docking studies, are crucial for building accurate QSAR models. researchgate.net The presence of the morpholine ring itself is often considered a critical descriptor, influencing properties like solubility and receptor binding affinity. sci-hub.se

Table 2: Key Molecular Descriptors and Their Influence on Activity

| Descriptor Class | Specific Descriptor Example | Correlated Pharmacological Response | Influence on Activity | Reference |

| Electronic | Dipole Moment | Antioxidant Activity | Increased dipole moment correlated with increased activity | pensoft.net |

| Lipophilicity | Lipophilicity (logP) | Antioxidant Activity | Decreased lipophilicity correlated with increased activity | pensoft.net |

| Steric | Molecular Volume | Antioxidant Activity | Smaller molecular volume correlated with higher activity | pensoft.net |

| Autocorrelation | GATS2c (Geary autocorrelation) | Carbonic Anhydrase II Inhibition | Positive correlation with inhibitory activity | nih.gov |

| Atomic Charges | Charge on Morpholine Oxygen | Antioxidant Activity | Increased charge value correlated with increased activity | pensoft.net |

This table is interactive. Click on the headers to sort.

Insights from Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in drug discovery. openaccessjournals.com It involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target. openaccessjournals.commdpi.com These initial low-affinity hits then serve as starting points for the development of more potent and selective lead compounds through strategies like fragment growing, linking, or merging. mdpi.com

The phenoxyethyl morpholine scaffold is an excellent candidate for FBDD strategies. researchgate.netresearchgate.net This structural motif is present in a wide array of pharmacologically active compounds, demonstrating its utility as a privileged scaffold. sci-hub.seresearchgate.net Its inherent properties make it a valuable fragment for screening against various biological targets.

Insights from FBDD approaches suggest that the this compound structure can be deconstructed into its core fragments: the morpholine ring, the ethyl linker, and the phenoxy group. Each of these can be explored for its contribution to binding affinity and selectivity. Medicinal chemists can use FBDD to:

Identify Key Interactions: By screening the core morpholine or phenoxyethyl fragments, researchers can determine which parts of the molecule are essential for binding to a target protein. For example, studies on PI3K inhibitors have shown that the morpholine group is absolutely necessary for inhibitory activity. sci-hub.se

Optimize Potency and Selectivity: Once a fragment hit is identified, it can be systematically "grown" by adding functional groups to explore the target's binding pocket. For instance, substitutions on the phenyl ring of the phenoxyethyl group can be made to enhance potency, as seen in various inhibitor design studies.

Improve Physicochemical Properties: The morpholine ring is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. sci-hub.se FBDD allows for the early consideration of these properties by starting with fragments that already possess favorable characteristics.

While a specific FBDD campaign focused solely on this compound is not extensively documented in public literature, the principles of FBDD are regularly applied to series of compounds containing this and similar scaffolds. researchgate.netresearchgate.net The frequent appearance of the phenoxyethyl morpholine moiety in successful bioactive compounds underscores its value as a high-quality fragment for initiating drug discovery projects. sci-hub.seresearchgate.net

Mechanistic Investigations of Biological Activities

Modulation of Enzyme Activity by 4-(2-Phenoxyethyl)morpholine Derivatives

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of this compound have demonstrated notable inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of the neurotransmitter acetylcholine (B1216132). mdpi.com The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease. mdpi.comacs.org

The inhibitory action of this compound derivatives on cholinesterases often involves a dual binding mechanism, targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.netplos.org The CAS is located deep within a gorge of the enzyme and is responsible for the hydrolysis of acetylcholine. plos.orgmdpi.com The PAS, situated at the entrance of this gorge, is implicated in the initial binding of substrates and inhibitors and has been linked to the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. researchgate.netmdpi.com

Molecular docking studies have revealed that the morpholine-containing scaffold can interact with key residues in both the CAS and PAS. tandfonline.com For instance, the N-benzylmethylamine moiety of some derivatives has been shown to bind to the CAS, interacting with residues like Trp86 and Glu202, while other parts of the molecule occupy the PAS. mdpi.com This dual interaction can effectively block the entry of acetylcholine to the catalytic site and may also interfere with amyloid-beta aggregation. researchgate.netmdpi.com The ability of these compounds to span both the CAS and PAS is a key determinant of their inhibitory potency. mdpi.com

In a study of phenoxyethyl piperidine (B6355638)/morpholine (B109124) derivatives, it was found that these compounds tend to interact with both the CAS and PAS regions of AChE. researchgate.net The interaction with residues in the CAS and mid-gorge, such as Trp86 and Phe295, can mediate conformational changes throughout the enzyme structure. researchgate.net

Table 1: Cholinesterase Inhibitory Activity of Selected this compound Derivatives and Related Compounds

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 34c | eeAChE | 0.5 ± 0.05 | tandfonline.com |

| 35c | eqBuChE | 2.5 ± 0.6 | tandfonline.com |

| 43e | AChE | 6.1 ± 0.0048 | tandfonline.com |

| 43e | BuChE | 18.09 ± 0.38 | tandfonline.com |

| 44b | AChE | 0.12 ± 0.02 | tandfonline.com |

| 47b | AChE | 1.80 ± 0.09 | tandfonline.com |

| 47n | BuChE | 1.71 ± 0.21 | tandfonline.com |

| 50j | AChE | 17.41 ± 0.22 | tandfonline.com |

| 53g | AChE | 1.94 ± 0.13 | tandfonline.com |

| 5c | eeAChE | 0.50 | researchgate.net |

eeAChE: electric eel Acetylcholinesterase, eqBuChE: equine Butyrylcholinesterase

Kinetic studies provide further insight into the mechanism of cholinesterase inhibition by this compound derivatives. These studies have often revealed a mixed-type inhibition, indicating that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. tandfonline.comresearchgate.net This is consistent with the dual binding at the CAS and PAS. researchgate.net

For example, kinetic analysis of compound 47b showed a mixed-type inhibition of AChE with a Kᵢ value of 1.37 µM. tandfonline.com Similarly, a study on phenoxyethyl amine derivatives identified compound 5c as a potent eeAChE inhibitor. researchgate.net Kinetic studies of this compound indicated a mixed-type inhibition mechanism, with a calculated Kᵢ value of 0.053 µM. researchgate.net The Lineweaver-Burk plots for these compounds typically show an increase in both the slope and the y-intercept with increasing inhibitor concentration, a characteristic of mixed-type inhibition. researchgate.net

In contrast, some derivatives exhibit a competitive mode of inhibition. For instance, compound 4k , an amino-7,8-dihydro-4H-chromenone derivative, was found to be a competitive inhibitor of BuChE, with a Kᵢ value of 0.55 µM. nih.gov In competitive inhibition, the inhibitor binds only to the active site of the free enzyme, directly competing with the substrate.

Peripheral Anionic Site (PAS) and Catalytic Active Site (CAS) Interactions

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576). mdpi.com Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease as it increases dopamine levels in the brain. mdpi.com

Certain this compound derivatives have been investigated for their MAO inhibitory activity. For example, 1-[4-(morpholin-4-yl)phenyl]-5-phenylpenta-2,4-dien-1-one (MO10 ) demonstrated remarkable and selective inhibition of MAO-B with an IC₅₀ value of 0.044 µM and a selectivity index of 366.13. nih.gov Kinetic studies revealed that MO10 acts as a competitive and reversible inhibitor of MAO-B, with a Kᵢ value of 0.0080 µM. nih.gov Molecular docking simulations suggested that MO10 fits into the aromatic cage of the MAO-B active site, formed by residues Y435, Y398, and the FAD cofactor. nih.gov

A series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives were also screened for their inhibitory effects on MAO-A and MAO-B. researchgate.net

Cyclooxygenase (COX) Inhibition (COX-1, COX-2)

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins, which are involved in inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.

Research has explored the potential of this compound derivatives as COX inhibitors. A study on a series of 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives found that two compounds, 2b and 2j , exhibited inhibitory potential against both COX-1 and COX-2. researchgate.net This suggests that the morpholine scaffold can be incorporated into structures that target the cyclooxygenase pathway.

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. researchgate.net It is a virulence factor for several pathogenic bacteria, including Helicobacter pylori, and its inhibition is a target for treating ureolytic bacterial infections. frontiersin.orgmdpi.com

Morpholine-containing compounds have shown promise as urease inhibitors. A series of morpholine-thiophene hybrid thiosemicarbazones were synthesized and found to be potent urease inhibitors. frontiersin.org The lead compound, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g ), inhibited urease in an uncompetitive manner with an IC₅₀ value of 3.80 ± 1.9 µM, which was significantly more potent than the standard inhibitor thiourea (B124793). frontiersin.org Docking studies indicated a strong affinity of 5g for the urease active site. frontiersin.org

Another study on morpholine-tethered thiazolidin-4-ones also assessed their urease inhibitory profiles, highlighting the versatility of the morpholine scaffold in targeting this enzyme. tandfonline.com

Table 2: Other Enzyme Inhibitory Activities of this compound Derivatives and Related Compounds

| Compound | Target Enzyme | IC₅₀ (µM) / Inhibition | Kᵢ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| MO10 | MAO-B | 0.044 | 0.0080 | Competitive, Reversible | nih.gov |

| 2b | COX-1, COX-2 | Inhibitory Potential | - | - | researchgate.net |

| 2j | COX-1, COX-2 | Inhibitory Potential | - | - | researchgate.net |

| 5g | Urease | 3.80 ± 1.9 | - | Uncompetitive | frontiersin.org |

MAO-B: Monoamine Oxidase B, COX-1: Cyclooxygenase-1, COX-2: Cyclooxygenase-2

Beta-Secretase 1 (BACE-1) Inhibition

Receptor Interaction Studies

Selective Estrogen Receptor Modulators (SERMs) are compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. nih.gov The phenoxyethyl morpholine and related phenoxyethyl piperidine scaffolds are recognized components in the design of SERMs. researchgate.netresearchgate.net These compounds are investigated for their potential in conditions like postmenopausal osteoporosis and for their anticancer properties. researchgate.net

New benzo[d]imidazo[2,1-b]thiazole derivatives incorporating a this compound moiety have been designed and synthesized as potential SERMs. nih.gov In studies using the MCF-7 breast cancer cell line, which has high expression levels of ERα, these compounds have demonstrated significant cytotoxic effects, suggesting they may act as ER antagonists in breast tissue. nih.govbrieflands.com The mechanism often involves the aminoethoxy side chain binding to the ER's active site in a manner that obstructs the receptor's activation by co-activator proteins. brieflands.com

Table 2: SERM Activity of this compound Derivatives

| Derivative Class | Target Cell Line | Observed Effect | Potential Mechanism | Citations |

|---|---|---|---|---|

| Benzo[d]imidazo[2,1-b]thiazoles | MCF-7 (Breast Cancer) | Significant cytotoxicity and inhibitory effects. | Inhibition of Estrogen Receptor Alpha (ERα). | nih.govbrieflands.com |

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum. wikipedia.org It is involved in regulating calcium signaling and cellular stress responses and binds to a diverse range of psychotropic drugs. wikipedia.orgnih.gov Sigma-1 receptor ligands are classified as either agonists or antagonists, with antagonists blocking the receptor's action. google.com

The morpholine moiety is a key feature in several known sigma-1 receptor ligands. For example, S1RA (E-52862), identified as 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine, is a potent and selective σ1R antagonist. guidetopharmacology.org This indicates that the morpholinoethyl group, a core part of this compound, is a viable component for achieving high-affinity binding to the sigma-1 receptor. Antagonists typically compete with agonists for binding to the receptor's active site, thereby inhibiting its signaling functions. google.com The development of such antagonists is being explored for managing various conditions, including pain. google.com

The histamine (B1213489) H3 receptor is a G protein-coupled receptor that acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters in the central nervous system. researchgate.net Inverse agonists at the H3 receptor not only block the effects of agonists but also reduce the receptor's basal, constitutive activity. This activity profile has therapeutic potential for cognitive disorders and other neurological conditions. researchgate.netresearchgate.net

Research has indicated that phenoxyethyl piperidine and morpholine derivatives can exhibit potent H3 inverse agonistic activity. researchgate.netresearchgate.net The development of non-imidazole H3 receptor antagonists/inverse agonists has been a focus of medicinal chemistry to overcome the limitations of earlier imidazole-based compounds. researchgate.net The morpholine ring serves as a nitrogen-containing aliphatic heterocycle that is a common feature in this newer class of H3 receptor ligands. researchgate.net For instance, AR71, a compound with a piperidinylpropoxy motif, shows high affinity for the human H3 receptor and an antagonist/inverse agonist profile. mdpi.com

Sigma-1 Receptor Antagonism

Cellular Pathway Modulation

The interaction of this compound and its derivatives with various enzymes and receptors leads to the modulation of several intracellular signaling pathways.

When acting as a SERM , these compounds influence estrogen-responsive pathways. In breast cancer cells, they can function as antagonists, inhibiting the ERα-mediated genomic and nongenomic pathways that promote cell proliferation and gene expression. nih.gov

As sigma-1 receptor antagonists , derivatives containing the morpholinoethyl group can modulate pathways related to cellular stress and ion signaling. The sigma-1 receptor is a chaperone protein that influences calcium signaling, and its modulation can affect a wide array of cellular functions and protein interactions. wikipedia.orgmdpi.com

Through histamine H3 receptor inverse agonism , these compounds can modulate neurotransmitter systems. By inhibiting the constitutive activity of the H3 autoreceptor, they can increase the release of neurotransmitters like acetylcholine and dopamine, which is a mechanism being explored for enhancing vigilance and treating cognitive deficits. researchgate.net

Derivatives of this scaffold have also been found to modulate kinase signaling cascades and pathways involved in cell cycle control and angiogenesis, such as the p27-cyclin-E-pRb-E2F1 and HIF-1alpha-VEGF pathways. researchgate.netgoogle.com

Table 3: Summary of Compound Names

| Compound Name | Other Names / Class |

|---|---|

| This compound | Core Scaffold |

| 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine | S1RA, E-52862 |

| (E)-3-(3,4,5-trimethoxyphenyl)-1-(4-(3-(piperidin-1-yl)propoxy)phenyl)prop-2-en-1-one | AR71 |

| Lapaquistat | TAK-475 |

| Raloxifene | Benzothiophene SERM |

| Tamoxifen | Triphenylethylene SERM |

| Donepezil | Cholinesterase Inhibitor |

Impact on Signal Transduction Pathways

Signal transduction pathways are complex cellular communication networks that transmit signals from the cell's exterior to its interior, resulting in specific cellular responses. wikipedia.org The morpholine ring, a key structural feature of this compound, is a versatile scaffold in drug design. Derivatives of this compound have been shown to modulate various signaling pathways.

One of the key mechanisms involves the inhibition of protein kinases, which are crucial enzymes in signal transduction. rsc.org For example, certain morpholine derivatives can interfere with the Hsp90-Cdc37 protein-protein interaction, which is vital for the stability and function of numerous oncogenic client proteins, including kinases like Cdk4, Akt, and c-Raf. rsc.org By disrupting this interaction, these compounds can lead to the downregulation of oncogenic signaling pathways. rsc.org

Some research has pointed to the involvement of morpholine derivatives in the regulation of pathways such as the PI3K/Akt/mTOR pathway, which is critical for cell growth and proliferation. researchgate.net Additionally, secreted and membrane-tethered proteins from the Ly6/uPAR family, which can be modulated by morpholine-containing molecules, regulate the homeostasis of the nervous system and other tissues by targeting neuronal membrane receptors. researchgate.net

Effects on Cell Cycle Regulation

The cell cycle is a tightly regulated process that governs cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer. mdpi.com Some derivatives of this compound have demonstrated the ability to interfere with cell cycle progression, often leading to cell cycle arrest at specific phases.

For instance, certain sulfonamide derivatives incorporating the N-(2-phenoxyethyl)morpholine structure have been shown to induce cell cycle arrest in the G2/M phase of cancer cells. mdpi.com This effect is comparable to that of known microtubule-targeting agents, suggesting a potential mechanism involving the disruption of the mitotic spindle. mdpi.com This arrest prevents the cells from completing mitosis and entering the next phase of the cell cycle, ultimately inhibiting their proliferation. mdpi.com

The induction of cell cycle arrest is often mediated by the modulation of key regulatory proteins. Phytochemicals, in general, can influence the cell cycle by upregulating proteins like p21Cip1 and p27Kip1, which are cyclin-dependent kinase inhibitors. mdpi.com While direct evidence for this compound is still emerging, the activity of its derivatives suggests a similar mechanism may be at play.

Antioxidant Mechanisms

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. doi.org Morpholine derivatives have been noted for their potential antioxidant properties. taylorandfrancis.com

The antioxidant mechanism of these compounds can involve two primary pathways: hydrogen atom transfer (HAT) and electron transfer (ET). doi.org In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the ET mechanism, the antioxidant donates an electron to the free radical.

The phenoxy group in this compound is a key structural feature that may contribute to its antioxidant activity. Phenolic compounds are well-known for their ability to act as antioxidants by donating a hydrogen atom from their hydroxyl group. While this compound itself does not have a free hydroxyl group on the phenoxy ring, modifications to this ring or the presence of other functional groups could enhance its radical scavenging capabilities. The ether linkage and the morpholine nitrogen may also play a role in stabilizing the molecule and influencing its antioxidant potential.

Anti-Inflammatory Mechanisms

Inflammation is a biological response of the immune system that can be triggered by a variety of factors, including pathogens, damaged cells, and toxic compounds. eco-vector.com Chronic inflammation is implicated in numerous diseases. Morpholine derivatives have been investigated for their anti-inflammatory effects. researchgate.net

The anti-inflammatory mechanisms of these compounds are often linked to the inhibition of key inflammatory mediators and signaling pathways. mdpi.com One of the primary targets is the nuclear factor-kappa B (NF-κB) pathway. frontiersin.org NF-κB is a transcription factor that controls the expression of many pro-inflammatory genes, including those for cytokines like TNF-α and interleukins, as well as the enzyme cyclooxygenase-2 (COX-2). mdpi.comfrontiersin.org By inhibiting the activation of NF-κB, morpholine derivatives can effectively suppress the inflammatory cascade.

Additionally, some compounds may exert their anti-inflammatory effects by inhibiting phospholipase enzymes, which are activated in response to inflammatory stimuli and lead to the production of other inflammatory mediators. epo.org The mitogen-activated protein kinase (MAPK) signaling pathway is another target, as it plays a crucial role in transmitting inflammatory signals. frontiersin.org

Antimicrobial Mechanisms

The rise of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. mdpi.com Morpholine derivatives have shown promise in this area, exhibiting both antibacterial and antifungal activities. preprints.orgd-nb.info

Antibacterial Activity

The antibacterial mechanism of morpholine-containing compounds can vary. For quaternary ammonium (B1175870) salts (QAS) derived from morpholine, a primary mechanism involves the electrostatic interaction between the positively charged QAS and the negatively charged bacterial cell membrane. d-nb.info This interaction can disrupt the membrane's integrity, leading to the leakage of cellular contents and ultimately cell death. d-nb.info

Some morpholine derivatives may also act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains. mdpi.com For example, certain 5-arylideneimidazolones containing a morpholine moiety have been shown to significantly reduce the minimum inhibitory concentration (MIC) of oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The proposed mechanism for this is the interaction with the allosteric site of penicillin-binding protein 2a (PBP2a), a key enzyme responsible for methicillin (B1676495) resistance. mdpi.com

Furthermore, some derivatives have been observed to inhibit microbial protein synthesis, a fundamental process for bacterial survival. preprints.org The length of alkyl chains and the presence of other heterocyclic rings attached to the morpholine structure can influence the potency and spectrum of antibacterial activity. preprints.org

Antifungal Activity

The primary antifungal mechanism of many morpholine derivatives is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By targeting enzymes in the ergosterol synthesis pathway, these compounds disrupt membrane integrity and function, leading to fungal cell death.

Specifically, morpholine antifungals like fenpropimorph (B1672530) and amorolfine (B1665469) are known to inhibit two key enzymes: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase. nih.gov This dual-target mechanism makes it more difficult for fungi to develop resistance. nih.gov The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic intermediate sterols. nih.gov

Derivatives of this compound have been synthesized and evaluated for their antifungal properties against a range of pathogenic fungi, including Candida species and Aspergillus niger. nih.govresearchgate.net Some of these novel compounds have demonstrated potent antifungal activity, in some cases exceeding that of commercially available antifungal drugs. nih.gov

Antiviral Activity (e.g., human cytomegalovirus, varicella zoster virus)

The compound this compound and its derivatives have been a subject of interest in the search for new antiviral agents. Research has explored their potential efficacy against DNA viruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). chemrxiv.orgsmw.ch

Human cytomegalovirus, a member of the herpesvirus family, can cause severe disease in immunocompromised individuals. mdpi.comsapub.org While standard treatments that target the viral DNA polymerase exist, the development of drug resistance is a significant concern. nih.govacm.or.kr This has spurred research into novel non-nucleosidic inhibitors that act on different stages of the viral replication cycle. nih.gov Some research has focused on inhibiting the CMV terminase complex, which is responsible for cleaving and packaging viral DNA into capsids. mdpi.com

Varicella-zoster virus, another alphaherpesvirus, is the causative agent of chickenpox and shingles. smw.ch While vaccines and antiviral drugs like acyclovir (B1169) are available, the search for new therapeutic options continues, particularly for resistant strains. nih.govmedicalletter.org Studies have identified non-nucleoside inhibitors that can selectively target VZV replication. nih.gov For instance, a series of thiourea analogs were found to be potent against VZV, including acyclovir-resistant isolates, by likely interfering with the function of the ORF54 protein, which can impair capsid morphogenesis. nih.gov

Anticancer Mechanisms

The morpholine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in a wide range of pharmacologically active compounds, including those with anticancer properties. researchgate.net Research into this compound and related structures has uncovered several mechanisms through which they may exert anticancer effects.

Growth Inhibitory and Apoptosis-Inducing Activities in Cancer Cell Lines

Derivatives of this compound have demonstrated the ability to inhibit the growth of various human cancer cell lines. researchgate.netmdpi.com This growth inhibition is often linked to the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. nih.govnih.govfrontiersin.org

For example, studies on other morpholine-containing compounds, such as certain xanthone (B1684191) derivatives, have shown dose-dependent growth inhibition in cancer cell lines. researchgate.net The pro-apoptotic effects are evidenced by morphological changes in the cells, chromatin condensation, and DNA fragmentation. researchgate.net At the molecular level, these compounds can influence the expression of key regulatory proteins involved in apoptosis. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins such as Bax, leading to the activation of caspases and subsequent cell death. researchgate.netnih.gov

The table below summarizes the cytotoxic activities of a novel (20S)-10,11-Methylenedioxy-Camptothecin derivative, compound 12e , which incorporates a heterocyclic morpholine ring, against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) after 72h |

| A549 | Non-small cell lung cancer | 1.37 |

| NCI-H446 | Small cell lung cancer | Not specified |

| Other human cancer cells | Various | 1.37–122.48 |

Data sourced from a study on novel camptothecin (B557342) derivatives. mdpi.com

These findings indicate that compound 12e has potent inhibitory activity across a range of cancer cells, with particularly high sensitivity observed in the A549 cell line. mdpi.com The mechanism of action for this compound was found to involve arresting the cell cycle at the S phase, which ultimately leads to apoptosis. mdpi.com

Interaction with Deoxyribonucleic Acid (DNA) and Bovine Serum Albumin (BSA)

A key aspect of the anticancer activity of many compounds is their ability to interact with biological macromolecules like DNA and serum albumins. mdpi.comnih.gov Such interactions can disrupt DNA replication in tumor cells and influence the distribution and availability of the drug in the body. mdpi.com

Studies on metal complexes incorporating ligands with morpholine moieties have provided insights into these interactions. mdpi.com It has been proposed that the presence of both a planar aromatic system and a morpholine ring allows these compounds to effectively interact with DNA, potentially through intercalation. mdpi.com This mode of binding, where the compound inserts itself between the base pairs of the DNA double helix, can inhibit crucial cellular processes like transcription and replication.

Bovine serum albumin (BSA) is often used as a model protein for studying drug-protein interactions due to its structural similarity to human serum albumin (HSA). nih.govnih.gov The binding of a compound to serum albumin is a critical determinant of its pharmacokinetic properties. Fluorescence quenching studies are a common method to investigate these interactions. The quenching of BSA's intrinsic fluorescence upon the addition of a compound indicates binding. mdpi.com Analysis of thermodynamic parameters, such as enthalpy (ΔH°) and entropy (ΔS°), can help elucidate the nature of the binding forces, which can include hydrophobic forces, van der Waals interactions, hydrogen bonds, or electrostatic interactions. nih.gov

Antimalarial Activity

The morpholine chemical scaffold has been identified in compounds with potential antimalarial activity. nih.govnih.gov For instance, the compound OZ439 (Artefenomel), which contains a morpholine group, has been investigated as a component of antimalarial therapies. nih.govmedkoo.com

Research into various derivatives containing the morpholine structure has been conducted to evaluate their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov In one study, a series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives were synthesized and tested. While many compounds showed activity against other parasites, one derivative, compound 14 , exhibited good activity against P. falciparum with an IC50 value of 3.7 μM. nih.gov This suggests that the morpholine moiety can be a valuable component in the design of new antimalarial drugs.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the fundamental electronic and structural properties of 4-(2-phenoxyethyl)morpholine and its derivatives. ajchem-a.comajchem-a.com DFT methods are widely used because they can provide results that closely align with experimental findings. ajchem-a.com

Electronic Structure Analysis and Reactivity Prediction

DFT calculations are instrumental in analyzing the electronic structure of molecules. niscpr.res.in By determining properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict the chemical reactivity of a compound. ajchem-a.comchemrxiv.org A large energy gap between HOMO and LUMO levels suggests high stability and low chemical reactivity. niscpr.res.in These calculations can also determine various quantum chemical parameters that correlate with a compound's biological activity. scispace.com

For instance, studies on related morpholine (B109124) derivatives have utilized DFT to optimize molecular geometry and investigate electronic properties. chemrxiv.orgscispace.com The distribution of HOMO and LUMO can indicate favorable binding characteristics with biological targets. chemrxiv.org

Conformation and Geometry Optimization for Biological Relevance

Understanding the three-dimensional structure of a molecule is crucial for its biological activity. Geometry optimization using DFT allows for the determination of the most stable conformation of this compound. chemrxiv.orgarxiv.org This process involves finding the arrangement of atoms that corresponds to the lowest energy state. The optimized geometry is essential for subsequent molecular modeling studies, such as docking and molecular dynamics simulations, as it provides a realistic representation of the molecule's shape and how it might interact with biological macromolecules. arxiv.orgchemrxiv.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target. plos.org

Ligand-Target Binding Prediction and Affinity Scoring

Molecular docking simulations are used to predict the binding affinity and mode of interaction between a ligand and a biological target. lookchem.com These simulations calculate a scoring function to estimate the binding affinity, often expressed as a binding energy value in kcal/mol. tandfonline.com A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

In studies involving derivatives of this compound, docking has been used to predict their binding to various enzymes, such as cholinesterases. tandfonline.comresearchgate.net For example, docking studies on phenoxyethyl piperidine (B6355638) and morpholine derivatives have shown their potential to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). researchgate.net

Analysis of Binding Poses and Key Intermolecular Interactions

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the target protein. plos.org This includes identifying key amino acid residues involved in the binding and the types of intermolecular forces at play, such as hydrogen bonds and hydrophobic interactions. plos.org

For derivatives of this compound, docking studies have revealed important interactions with target enzymes. For instance, the morpholine moiety has been shown to successfully bind within the active sites of receptors like the alpha estrogen receptor, forming numerous interaction modes. chemrevlett.com The analysis of these binding poses is crucial for understanding the structure-activity relationship and for designing more potent and selective inhibitors. tandfonline.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing researchers to observe the stability of the binding and the conformational changes that may occur over time. nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities. nih.gov

MD simulations have been employed to study the binding interactions of phenoxyethyl amine derivatives with human cholinesterases. researchgate.netresearchgate.net These studies have shown that the binding of ligands can induce conformational changes in the protein structure. researchgate.net By analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms during the simulation, researchers can assess the stability of the ligand in the binding pocket. nih.govresearchgate.net For example, low fluctuations in the ligand's position indicate a stable and compelling binding mode. researchgate.net

Analysis of Conformational Changes and Dynamic Ligand-Protein Interactions

Cheminformatics Approaches in Derivative Design

Cheminformatics provides a powerful toolkit for designing novel derivatives of this compound with potentially improved properties. These in silico methods leverage large chemical datasets and sophisticated algorithms to predict the activity of new compounds before they are synthesized.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For this compound, this process often starts with defining a pharmacophore model. This model represents the essential three-dimensional arrangement of functional groups required for binding to hNET.

The pharmacophore for reboxetine (B1679249) analogs typically includes a hydrogen bond acceptor (the morpholine oxygen), a hydrophobic aromatic feature (the phenyl ring), and a positive ionizable feature (the protonated morpholine nitrogen). Large chemical databases are then computationally screened to find molecules that match this pharmacophore. Hits from the virtual screen are then subjected to more rigorous computational evaluation, such as molecular docking, to predict their binding mode and affinity. This approach accelerates the discovery of novel and structurally diverse compounds that retain the desired biological activity.

De novo design strategies aim to build novel molecules from scratch, piece by piece, directly within the computational model of the target's binding site. This can be done through two main approaches:

Fragment-based design: The binding site is first screened for small chemical fragments that can bind to different subpockets. These fragments are then computationally linked together to create a larger, more potent molecule. For a scaffold like this compound, one might start with a morpholine fragment and a phenoxy fragment and explore different ways to link them or grow additional functional groups to optimize interactions.

Scaffold hopping: This strategy involves replacing the core structure (scaffold) of this compound with a different chemical moiety while retaining the essential pharmacophoric features. The goal is to discover new chemical classes with similar or improved activity, potentially with better pharmacokinetic properties or novel intellectual property. Algorithms can search for bioisosteric replacements for the morpholine or phenoxyethyl groups, leading to the design of optimized structures.

These cheminformatics approaches are integral to modern drug discovery, enabling a more rational and efficient design of next-generation molecules based on the this compound template.

Target Identification and Validation in Drug Discovery Research

Methodologies for Identifying Molecular Targets of 4-(2-Phenoxyethyl)morpholine

The initial phase of target deconvolution for a compound like this compound employs several powerful techniques designed to generate hypotheses about its molecular partners. These methods cast a wide net to capture potential interacting proteins from complex biological systems.

Chemical genetics utilizes small molecules to perturb protein function, offering a method to dissect biological pathways with temporal control that can overcome challenges like functional redundancy or gene lethality often encountered in classical genetics. ucsf.edufrontiersin.orgresearchgate.net This approach is particularly useful for identifying the targets of compounds from a specific chemical class.

A common strategy in chemical genetics is the phenotypic screening of vast libraries of compounds to find molecules that induce a specific cellular effect. singerinstruments.com For morpholine-derived compounds, a chemical genetics approach has been successfully applied by screening a library of these molecules against Saccharomyces cerevisiae (yeast) strains. nih.govunito.it Such screens can identify compounds that modulate cell growth, and by using yeast strains with specific gene deletions, researchers can pinpoint genes and pathways that are sensitive to the compound, thereby identifying its potential target. nih.govunito.it This methodology allows for the analysis of how structurally diverse molecules affect cellular processes, providing a powerful tool for selecting candidate compounds for further investigation. nih.gov

Table 1: Chemical Genetics Methodologies

| Methodology | Description | Application Example for Morpholine (B109124) Class | Key Advantages |

|---|---|---|---|

| Phenotypic Screening | High-throughput screening of a compound library against cells or organisms to identify molecules that produce a desired phenotype (e.g., inhibition of cell growth). | Screening a library of morpholine-derived compounds against Saccharomyces cerevisiae to identify modulators of cell growth. nih.govunito.it | Unbiased discovery of bioactive compounds; overcomes genetic redundancy and lethality. frontiersin.orgsingerinstruments.com |

| Gene-Dosage Based Assays (in yeast) | Includes techniques like HIP (Haploinsufficiency Profiling), HOP (Homozygous Deletion Profiling), and MSP (Multicopy Suppression Profiling) to identify gene-drug interactions based on growth assays. singerinstruments.com | Used to identify genes that, when their dosage is altered, confer sensitivity or resistance to a compound, thereby revealing the drug's target pathway. singerinstruments.com | Provides a systematic, unbiased way to link a compound to a specific gene or pathway. singerinstruments.com |

Affinity purification coupled with mass spectrometry (AP-MS) is a cornerstone technique for identifying the direct binding partners of a small molecule. rsc.org This method involves immobilizing a derivative of the small molecule—in this case, this compound—onto a solid support, such as chromatography beads. This "bait" is then incubated with a cellular lysate. Proteins that bind specifically to the compound are "pulled down" and separated from non-binding proteins. rsc.orgresearchgate.net The captured proteins are subsequently identified with high sensitivity and accuracy using mass spectrometry. nih.govescholarship.org

This approach permits the analysis of protein interactions under near-physiological conditions. nih.gov Advanced techniques like Tandem Affinity Purification (TAP) can be used to increase the specificity of the purification by using two distinct tags, reducing the number of non-specific contaminants. cuni.cz The AP-MS workflow is a robust, often label-free, method to characterize direct molecular interactions and has been instrumental in building protein interaction maps. nih.govescholarship.org For example, this technique has been used to delineate the changes in protein-protein interactions following treatment with an HSP90 inhibitor that contains a morpholine moiety. nih.gov

Table 2: Affinity Purification-Mass Spectrometry (AP-MS) Workflow

| Step | Description | Purpose |

|---|---|---|

| 1. Probe Immobilization | A chemically modified version of this compound is covalently attached to a solid support (e.g., sepharose beads). | To create an affinity matrix ("bait") that can selectively capture binding proteins. rsc.org |

| 2. Incubation with Lysate | The immobilized probe is incubated with a cell or tissue lysate containing a complex mixture of proteins. | To allow the target protein(s) to bind to the immobilized compound. researchgate.net |

| 3. Washing | The matrix is washed with buffers to remove proteins that do not bind or bind non-specifically. | To eliminate contaminants and isolate high-affinity interactors. researchgate.net |

| 4. Elution | The specifically bound proteins are released from the matrix. | To collect the purified target proteins for analysis. cuni.cz |

| 5. Mass Spectrometry | The eluted proteins are digested into peptides and analyzed by a mass spectrometer to determine their amino acid sequence and identity. | To identify the specific proteins that were captured by the compound. nih.govescholarship.org |